B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid
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Overview
Description
B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a boronic acid group attached to a phenyl ring substituted with a sulfonyl group and a 3-methylphenylamino group. The presence of the boronic acid moiety makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve transition metal catalysts, suggesting that these catalysts could be the targets of the compound .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the palladium catalyst to form a new Pd–C bond. Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions, it can be inferred that the compound plays a role in carbon–carbon bond formation .
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests that it contributes to the formation of carbon–carbon bonds .
Action Environment
It’s known that suzuki–miyaura cross-coupling reactions are generally tolerant of various functional groups and can be performed under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid typically involves the reaction of 4-bromo-3-methylphenylamine with a sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino phenyl boronic acid
- 4-(Morpholinomethyl)phenyl boronic acid
- (3-Amino-4-methylphenyl)boronic acid hydrochloride
Uniqueness
B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid is unique due to the presence of both the sulfonyl and 3-methylphenylamino groups, which provide additional functionalization options and enhance its reactivity in various chemical reactions. This makes it a versatile reagent in organic synthesis compared to other boronic acids .
Properties
IUPAC Name |
[4-[(3-methylphenyl)sulfamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c1-10-3-2-4-12(9-10)15-20(18,19)13-7-5-11(6-8-13)14(16)17/h2-9,15-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNWGIFWNSPQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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